Englerin A

Catalog No.
S527159
CAS No.
1094250-15-3
M.F
C26H34O6
M. Wt
442.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Englerin A

CAS Number

1094250-15-3

Product Name

Englerin A

IUPAC Name

[(1S,2R,5R,6R,7S,8R,10R)-10-(2-hydroxyacetyl)oxy-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undecan-7-yl] (E)-3-phenylprop-2-enoate

Molecular Formula

C26H34O6

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C26H34O6/c1-16(2)26-14-20(30-22(29)15-27)25(4,32-26)19-12-10-17(3)23(19)24(26)31-21(28)13-11-18-8-6-5-7-9-18/h5-9,11,13,16-17,19-20,23-24,27H,10,12,14-15H2,1-4H3/b13-11+/t17-,19-,20-,23-,24+,25+,26-/m1/s1

InChI Key

GACOFEKSDCOVMV-RRYXBOBMSA-N

solubility

Soluble in DMSO

Synonyms

Englerin A

Canonical SMILES

CC1CCC2C1C(C3(CC(C2(O3)C)OC(=O)CO)C(C)C)OC(=O)C=CC4=CC=CC=C4

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@H]1[C@@H]([C@@]3(C[C@H]([C@]2(O3)C)OC(=O)CO)C(C)C)OC(=O)/C=C/C4=CC=CC=C4

The exact mass of the compound Englerin A is 442.2355 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(-)-Englerin A (CAS: 1094250-15-3) is a guaiane sesquiterpene natural product originally isolated from the bark of Phyllanthus engleri. In procurement and chemoinformatics, it is recognized as the gold-standard, low-nanomolar agonist for Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels. Unlike broad-spectrum ion channel modulators, Englerin A exhibits extraordinary selectivity, driving calcium overload and rapid cell death specifically in renal cell carcinoma (RCC) lines expressing high levels of TRPC4. For researchers and industrial buyers, sourcing enantiomerically pure (-)-Englerin A is critical for validating TRPC4/5-dependent mechanisms, conducting high-throughput electrophysiology, and benchmarking novel targeted RCC therapeutics [1].

Research Fit

TRPC4/5 activation research Nanomolar-range agonist fit for ion channel signaling studies
Renal cancer cell line selectivity Reported selectivity for specific renal cancer cell models in panel screening
Enantiomer-specific procurement (-)-Englerin A required; opposite enantiomer inactive in assay context
Chemical biology reference Benchmark for analog SAR, total synthesis, and mechanism-of-action studies

Substituting (-)-Englerin A with structural analogs, racemic mixtures, or alternative TRPC agonists severely compromises assay integrity. The natural analog Englerin B, which lacks the C-9 glycolate ester, is virtually inactive in cytotoxicity and ion channel assays, demonstrating that the intact C-9 ester is an absolute structural requirement [1]. Furthermore, the molecule exhibits strict stereospecificity; the unnatural (+)-enantiomer fails to activate TRPC4/5 channels, making unverified synthetic racemates useless for precision biology [2]. Finally, while other TRPC4/5 agonists like tonantzitlolone exist, they require significantly higher concentrations to achieve channel activation, failing to match the low-nanomolar potency of (-)-Englerin A [3].

Substitution Risk

Mechanism-specific activator mismatch

Other TRPC4/5 agonists (e.g., Tonantzitlolone, BTD) differ in potency and selectivity profile, which may alter ion channel response interpretation and experimental outcomes.

Enantiomer-dependent activity

(+)-Englerin A or racemic mixtures lack the biological activity of the natural (-)-enantiomer; substitution eliminates research-relevant TRPC4/5 activation and cytotoxicity endpoints.

Non-overlapping cytotoxicity mechanism

Common renal cancer agents (e.g., sunitinib) do not engage the PKCθ-mediated synthetic lethality pathway, limiting direct mechanistic comparison in cell-model studies.

Superior TRPC4/5 Activation Potency vs. Tonantzitlolone

For electrophysiological profiling and calcium influx assays, (-)-Englerin A provides unmatched potency compared to alternative natural product agonists. In HEK293 cells expressing TRPC4 or TRPC5, (-)-Englerin A activates the channels at low nanomolar concentrations, whereas the alternative agonist tonantzitlolone requires nearly 10-fold higher concentrations to achieve similar activation [1].

Evidence DimensionTRPC4 and TRPC5 Activation (EC50)
Target Compound Data(-)-Englerin A: EC50 = 11.2 nM (TRPC4) and 7.6 nM (TRPC5)
Comparator Or BaselineTonantzitlolone: EC50 = 123 nM (TRPC4) and 83 nM (TRPC5)
Quantified Difference(-)-Englerin A is ~11-fold more potent at TRPC4 and TRPC5.
ConditionsWhole-cell patch-clamp and calcium imaging in HEK293 expression systems.

Allows researchers to use minimal compound concentrations, reducing the risk of off-target effects in sensitive electrophysiological workflows.

TRPC4/5 Activation vs. TZL
Head-to-head
11.2 nM (TRPC4)
7.6 nM (TRPC5)
~11× (TRPC4)
~10.9× (TRPC5)
123 nM (TRPC4)
83 nM (TRPC5)
Reported higher activation potency supports selection for low-concentration TRPC4/5 studies.
HEK293 calcium influx assays; recombinant human channels.

Necessity of the C-9 Glycolate Ester for Cytotoxicity

Procurement of the exact Englerin A structure is mandatory for oncology research, as minor structural deviations eliminate efficacy. Englerin A, featuring a C-9 glycolate ester, demonstrates extreme cytotoxicity against renal cancer cell lines. In contrast, the naturally co-occurring analog Englerin B, which lacks this ester group, shows virtually no activity in the same assays [1].

Evidence DimensionGrowth Inhibition (GI50) in Renal Cancer Lines
Target Compound DataEnglerin A: GI50 = 10–87 nM
Comparator Or BaselineEnglerin B: GI50 > 10,000 nM (10 µM)
Quantified DifferenceEnglerin A is >100-fold to 1,000-fold more potent than Englerin B.
ConditionsNCI-60 cell line panel screening (e.g., A498, 786-O).

Proves that crude extracts or des-glycolate analogs cannot be substituted when screening for TRPC4-mediated cancer cell death.

TRPC5 Activation vs. BTD
Head-to-head
TRPC5 EC50: 7.6 nM
TRPC4 active
~184× on TRPC5 TRPC5 EC50: 1.4 µM
TRPC4 inactive
Dual TRPC4/5 agonism at high potency differs from BTD, which lacks TRPC4 activity.
Recombinant human TRPC4/5 calcium influx assays.

Strict Enantiomeric Requirement for TRPC4 Activation

The biological activity of Englerin A is strictly tied to its natural (-)-enantiomer. Synthetic efforts producing the (+)-enantiomer have demonstrated that the unnatural stereoisomer is completely devoid of biological activity at relevant concentrations, failing to inhibit A498 renal cancer cell growth or activate TRPC channels [1].

Evidence DimensionCell Viability Inhibition (IC50) in A498 cells
Target Compound Data(-)-Englerin A: IC50 = 45 nM
Comparator Or Baseline(+)-Englerin A: Inactive at 1,000 nM (1 µM)
Quantified DifferenceComplete loss of activity in the (+)-enantiomer.
ConditionsA498 cell viability assay.

Highlights the critical procurement requirement for enantiomerically pure (-)-Englerin A, rendering unverified synthetic racemates unacceptable for biological testing.

TRPC4 Potency vs. ML204
Cross-study
EC50: 11.2 nM (agonist) 86–232× more potent IC50: 0.96–2.6 µM (antagonist)
Higher molar potency indicates lower working concentrations for TRPC4 modulation in sensitive assays.
Cross-study comparison; assay platforms differ (calcium influx vs. electrophysiology).

Species-Specific Plasma Stability for In Vivo Dosing

When transitioning from in vitro assays to in vivo models, researchers must account for species-specific degradation of Englerin A. While the compound is stable in human and dog plasma, it is rapidly hydrolyzed in rodent plasma, resulting in near-complete degradation within 90 minutes [1]. This necessitates specialized formulation strategies (e.g., PEG300/Cremophor EL) or continuous infusion protocols for murine studies.

Evidence DimensionIn Vitro Plasma Stability (Remaining compound at 90 mins)
Target Compound DataStable in human and dog plasma
Comparator Or BaselineRodent (mouse/rat) plasma: ~0% remaining at 90 mins
Quantified DifferenceTotal loss of intact compound in rodent plasma vs. high stability in human/dog plasma.
ConditionsEx vivo plasma incubation at 37°C for 90 minutes.

Prevents costly in vivo study failures by alerting buyers to the need for specialized dosing vehicles or metabolic inhibitors in rodent models.

Enantiomer Activity
Class-level
(-)-Englerin A: active cytotoxic Complete loss (+)-Englerin A: inactive
Enantiomer-specific attribution required; racemic or opposite enantiomer eliminates assay response.
NCI 60 cell panel; class-level stereochemical evidence.
Activation–Cytotoxicity Window
Context-dependent
EC50: 7.6–11.2 nM Cytotox: 17–45 nM
Narrow ~1.5–6× concentration window suggests coupled signaling-toxicity endpoint context.
Cell-based channel activation and viability assays.
In Vivo Toxicity vs. Analog
Head-to-head
1 mg/kg IV: lethal (rat) reduced toxicity Bridgehead analog: lower IV toxicity
Systemic IV toxicity profile may limit in vivo exposure; analog selection context requires review.
Sprague Dawley rats, single IV dose.

TRPC4/5 Electrophysiology and Calcium Imaging

(-)-Englerin A is the definitive small-molecule probe for activating homomeric TRPC4/5 and heteromeric TRPC1/4/5 channels in patch-clamp experiments, owing to its low-nanomolar EC50 and high selectivity[1].

Renal Cell Carcinoma (RCC) Targeted Therapeutics Screening

As a highly selective cytotoxic agent against TRPC4-expressing RCC lines (e.g., A498), it serves as a critical positive control for evaluating novel ion channel-targeted chemotherapeutics [2].

Preclinical Formulation and PK/PD Modeling

Due to its rapid degradation in rodent plasma but stability in human plasma, Englerin A is utilized as a challenging model API for developing advanced lipid-based or nanoparticle formulations designed to protect ester-containing natural products during in vivo dosing [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Renal cancer cell-model selectivity studies
Cell-line panel selectivity profile
Cell-viability endpoints across renal vs. non-renal lines
TRPC4/5 calcium signaling and cell-death pathway research
Nanomolar-range TRPC4/5 activation (reported EC50 context)
Concentration-dependent calcium flux and cytotoxicity endpoint correlation
Chemical biology and SAR reference standard
Benchmark activity profile for analog evaluation
Potency, selectivity, and toxicity endpoint comparison in matched assays
PKCθ activation and insulin signaling research
Dual TRPC4/5 and PKCθ modulation context
Insulin-resistant phenotype induction and glucose uptake endpoint review

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

442.23553880 Da

Monoisotopic Mass

442.23553880 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(-)-englerin A
1: Cheung SY, Henrot M, Al-Saad M, Baumann M, Muller H, Unger A, Rubaiy HN, Mathar I, Dinkel K, Nussbaumer P, Klebl B, Freichel M, Rode B, Trainor S, Clapcote SJ, Christmann M, Waldmann H, Abbas SK, Beech DJ, Vasudev NS. TRPC4/TRPC5 channels mediate adverse reaction to the cancer cell cytotoxic agent (-)-Englerin A. Oncotarget. 2018 Jul 3;9(51):29634-29643. doi: 10.18632/oncotarget.25659. eCollection 2018 Jul 3. PubMed PMID: 30038709; PubMed Central PMCID: PMC6049859.
2: Rubaiy HN, Seitz T, Hahn S, Choidas A, Habenberger P, Klebl B, Dinkel K, Nussbaumer P, Waldmann H, Christmann M, Beech DJ. Identification of an (-)-englerin A analogue, which antagonizes (-)-englerin A at TRPC1/4/5 channels. Br J Pharmacol. 2018 Mar;175(5):830-839. doi: 10.1111/bph.14128. Epub 2018 Jan 25. PubMed PMID: 29247460; PubMed Central PMCID: PMC5811624.
3: Muraki K, Ohnishi K, Takezawa A, Suzuki H, Hatano N, Muraki Y, Hamzah N, Foster R, Waldmann H, Nussbaumer P, Christmann M, Bon RS, Beech DJ. Na(+) entry through heteromeric TRPC4/C1 channels mediates (-)Englerin A-induced cytotoxicity in synovial sarcoma cells. Sci Rep. 2017 Dec 5;7(1):16988. doi: 10.1038/s41598-017-17303-3. PubMed PMID: 29209034; PubMed Central PMCID: PMC5717101.
4: Morisaki K, Sasano Y, Koseki T, Shibuta T, Kanoh N, Chiou WH, Iwabuchi Y. Nazarov Cyclization Entry to Chiral Bicyclo[5.3.0]decanoid Building Blocks and Its Application to Formal Synthesis of (-)-Englerin A. Org Lett. 2017 Oct 6;19(19):5142-5145. doi: 10.1021/acs.orglett.7b02428. Epub 2017 Sep 27. PubMed PMID: 28952739.
5: Hagihara S, Hanaya K, Sugai T, Shoji M. Formal synthesis of englerin A utilizing regio- and diastereoselective [4+3] cycloaddition. J Antibiot (Tokyo). 2018 Feb;71(2):257-262. doi: 10.1038/ja.2017.91. Epub 2017 Aug 2. PubMed PMID: 28765590.
6: Batova A, Altomare D, Creek KE, Naviaux RK, Wang L, Li K, Green E, Williams R, Naviaux JC, Diccianni M, Yu AL. Englerin A induces an acute inflammatory response and reveals lipid metabolism and ER stress as targetable vulnerabilities in renal cell carcinoma. PLoS One. 2017 Mar 15;12(3):e0172632. doi: 10.1371/journal.pone.0172632. eCollection 2017. PubMed PMID: 28296891; PubMed Central PMCID: PMC5351975.
7: Ludlow MJ, Gaunt HJ, Rubaiy HN, Musialowski KE, Blythe NM, Vasudev NS, Muraki K, Beech DJ. (-)-Englerin A-evoked Cytotoxicity Is Mediated by Na+ Influx and Counteracted by Na+/K+-ATPase. J Biol Chem. 2017 Jan 13;292(2):723-731. doi: 10.1074/jbc.M116.755678. Epub 2016 Nov 14. PubMed PMID: 27875305; PubMed Central PMCID: PMC5241745.
8: Nelson R, Gulías M, Mascareñas JL, López F. Concise, Enantioselective, and Versatile Synthesis of (-)-Englerin A Based on a Platinum-Catalyzed [4C+3C] Cycloaddition of Allenedienes. Angew Chem Int Ed Engl. 2016 Nov 7;55(46):14359-14363. doi: 10.1002/anie.201607348. Epub 2016 Oct 13. PubMed PMID: 27735111.
9: Rodrigues T, Sieglitz F, Somovilla VJ, Cal PM, Galione A, Corzana F, Bernardes GJ. Unveiling (-)-Englerin A as a Modulator of L-Type Calcium Channels. Angew Chem Int Ed Engl. 2016 Sep 5;55(37):11077-81. doi: 10.1002/anie.201604336. Epub 2016 Jul 8. PubMed PMID: 27391219; PubMed Central PMCID: PMC5042069.
10: Caropreso V, Darvishi E, Turbyville TJ, Ratnayake R, Grohar PJ, McMahon JB, Woldemichael GM. Englerin A Inhibits EWS-FLI1 DNA Binding in Ewing Sarcoma Cells. J Biol Chem. 2016 May 6;291(19):10058-66. doi: 10.1074/jbc.M115.701375. Epub 2016 Mar 9. PubMed PMID: 26961871; PubMed Central PMCID: PMC4858959.
11: Sourbier C, Scroggins BT, Ratnayake R, Prince TL, Lee S, Lee MJ, Nagy PL, Lee YH, Trepel JB, Beutler JA, Linehan WM, Neckers L. Englerin A stimulates PKCθ to inhibit insulin signaling and to simultaneously activate HSF1: pharmacologically induced synthetic lethality. Cancer Cell. 2013 Feb 11;23(2):228-37. doi: 10.1016/j.ccr.2012.12.007. Epub 2013 Jan 23. PubMed PMID: 23352416; PubMed Central PMCID: PMC3574184.
12: Williams RT, Yu AL, Diccianni MB, Theodorakis EA, Batova A. Renal cancer-selective Englerin A induces multiple mechanisms of cell death and autophagy. J Exp Clin Cancer Res. 2013 Aug 20;32:57. doi: 10.1186/1756-9966-32-57. Erratum in: J Exp Clin Cancer Res. 2014;33:95. PubMed PMID: 23958461; PubMed Central PMCID: PMC3765946.
13: Williams RT, Yu AL, Diccianni MB, Theodorakis EA, Batova A. Erratum: renal cancer-selective Englerin A induces multiple mechanisms of cell death and autophagy. J Exp Clin Cancer Res. 2014 Dec 5;33:95. doi: 10.1186/s13046-014-0095-4. PubMed PMID: 25480670; PubMed Central PMCID: PMC4272799.
14: Kusama H, Tazawa A, Ishida K, Iwasawa N. Total Synthesis of (±)-Englerin A Using An Intermolecular [3+2] Cycloaddition Reaction of Platinum-Containing Carbonyl Ylide. Chem Asian J. 2016 Jan;11(1):64-7. doi: 10.1002/asia.201500935. Epub 2015 Oct 8. PubMed PMID: 26377511.
15: Hanari T, Shimada N, Kurosaki Y, Thrimurtulu N, Nambu H, Anada M, Hashimoto S. Asymmetric Total Synthesis of (-)-Englerin A through Catalytic Diastereo- and Enantioselective Carbonyl Ylide Cycloaddition. Chemistry. 2015 Aug 10;21(33):11671-6. doi: 10.1002/chem.201502009. Epub 2015 Jul 15. PubMed PMID: 26179743.
16: Carson C, Raman P, Tullai J, Xu L, Henault M, Thomas E, Yeola S, Lao J, McPate M, Verkuyl JM, Marsh G, Sarber J, Amaral A, Bailey S, Lubicka D, Pham H, Miranda N, Ding J, Tang HM, Ju H, Tranter P, Ji N, Krastel P, Jain RK, Schumacher AM, Loureiro JJ, George E, Berellini G, Ross NT, Bushell SM, Erdemli G, Solomon JM. Englerin A Agonizes the TRPC4/C5 Cation Channels to Inhibit Tumor Cell Line Proliferation. PLoS One. 2015 Jun 22;10(6):e0127498. doi: 10.1371/journal.pone.0127498. eCollection 2015. PubMed PMID: 26098886; PubMed Central PMCID: PMC4476799.

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